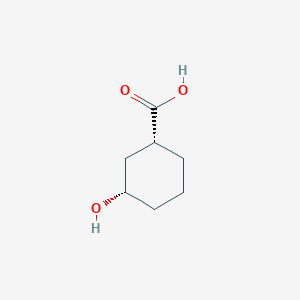

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Overview

Description

“(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid” is a white crystallizable substance obtained from the oxidation of camphor . It exists in three optically different forms . The dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals .

Synthesis Analysis

An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid is described utilizing milder and more selective conditions . Both a classical salt resolution and an enzymatic approach have been shown to give the desired compound in high selectivity .Molecular Structure Analysis

The five-membered ring adopts a conformation which is intermediate between a twist and an envelope . Elongations of the C—C bonds and contractions of the C—C—C bond angles are observed .Chemical Reactions Analysis

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Scientific Research Applications

Pharmaceutical Applications

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid: is utilized in the pharmaceutical industry for its chiral properties. It serves as a building block for synthesizing complex molecules that are used in medication development. Its stereochemistry is crucial for creating drugs with specific desired effects, as the orientation of its molecules can significantly influence the interaction with biological targets .

Environmental Science

In environmental research, (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid has potential applications in pollution management and sustainability. Its role in manufacturing processes can improve product quality and efficiency, while also ensuring that health and safety considerations are met.

Agriculture

The compound finds use in agriculture through the development of chiral gels derived from its secondary ammonium salts. These gels can be used to deliver nutrients or pesticides in a controlled manner, enhancing crop yield and protection .

Material Science

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid: is also significant in material science. It can be used to create novel uranyl-organic assemblages, which have implications for the development of new materials with unique properties .

Biochemistry

In biochemistry, the compound is used to study stereochemical configurations and reactions. It helps in understanding the absolute configuration of molecules and their behavior in biological systems, which is essential for drug design and enzymatic reaction studies .

Industrial Applications

Industrially, (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is involved in the synthesis of various chemicals. It acts as a precursor for compounds that are used in different industrial processes, contributing to the production of materials like plastics, fibers, and other polymers .

Supramolecular Chemistry

The compound is a key player in supramolecular chemistry, where it forms adducts with a range of amines. These adducts are studied for their potential to create three-dimensional frameworks, which are important for the development of new chemical entities .

Safety and Hazards

The safety data sheet of a similar compound, (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid, suggests that it should not be released into the environment . It also mentions that personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves should be used while handling it .

Mechanism of Action

Target of Action

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid, also known as (+)-camphoric acid, is a diacid that is generally prepared by the oxidation of terpene (+)-camphor . It forms adducts with a range of amines, which can be neutral, mono-anionic, or di-anionic . These adducts are the primary targets of the compound.

Mode of Action

The compound interacts with its targets through hard hydrogen bonds. The structures generated by these bonds take the form of chains in the 1:1 adducts . This interaction results in changes to the spatial structures of the targets, which can influence their function .

Biochemical Pathways

It’s known that the compound participates in the formation of novel uranyl-organic assemblages

Result of Action

It’s known that the compound can influence the spatial structures of its targets, which can affect their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid. For example, the pH and concentration of the buffer, the addition ratio of organic solvent, and the applied voltage can all affect the compound’s enantioseparation ability .

properties

IUPAC Name |

(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDHFKPEDWWJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540032 | |

| Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid | |

CAS RN |

21531-44-2 | |

| Record name | (1R,3S)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

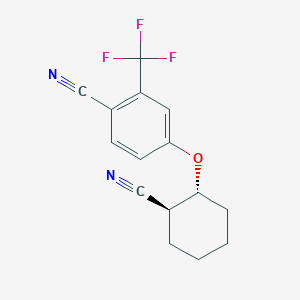

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)

![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)